(E,E)-11,13-HEXADECADIEN-1-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
98010-23-2 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
(11E,13E)-hexadeca-11,13-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,17H,2,7-16H2,1H3/b4-3+,6-5+ |
InChI Key |
GKFQVSXEEVMHMA-VNKDHWASSA-N |
SMILES |
CCC=CC=CCCCCCCCCCCO |
Isomeric SMILES |
CC/C=C/C=C/CCCCCCCCCCO |
Canonical SMILES |
CCC=CC=CCCCCCCCCCCO |
Other CAS No. |
71720-83-7 |
Purity |
≥95% |
Origin of Product |
United States |
Nomenclature and Configurational Isomerism of E,e 11,13 Hexadecadien 1 Ol
The systematic IUPAC name for this compound is (11E,13E)-hexadeca-11,13-dien-1-ol . This name precisely describes its molecular structure: a sixteen-carbon chain ('hexadeca') with two double bonds ('dien') located at the 11th and 13th carbon atoms. The prefix '(E,E)' specifies the configuration of these double bonds as both being trans (Entgegen). The '-1-ol' suffix indicates the presence of a hydroxyl (-OH) group at the first carbon atom.
Configurational isomerism is a critical aspect of the chemistry of hexadecadien-1-ols. The presence of two double bonds allows for four possible geometric isomers: (E,E), (E,Z), (Z,E), and (Z,Z). Each isomer possesses unique spatial arrangements of atoms, which can significantly influence their physical properties and biological activities. For instance, the (11Z, 13Z) isomer is a known component of the sex pheromone of the navel orangeworm, Amyelois transitella. google.com The stereochemistry of these isomers is crucial for their interaction with insect olfactory receptors.
| Property | Value |
| IUPAC Name | (11E,13E)-hexadeca-11,13-dien-1-ol |
| Molecular Formula | C16H30O |
| Molecular Weight | 238.41 g/mol |
| CAS Number | 80625-62-3 |
This table summarizes the key identifiers for (E,E)-11,13-Hexadecadien-1-ol. pherobase.compherobase.com
Contextual Significance Within Chemical Ecology and Organic Chemistry Scholarship
Laboratory Synthesis Approaches for Stereocontrol of the Diene System
Stereoselective Olefination Reactions
Olefination reactions are fundamental to the construction of the carbon-carbon double bonds in the diene system. The challenge lies in controlling the stereochemistry to favor the (E,E) isomer.
The Wittig reaction and its modifications are powerful tools for forming alkenes from carbonyl compounds and phosphonium (B103445) ylides. researchgate.netchemtube3d.com For the synthesis of conjugated dienes like this compound, a stepwise approach is often employed. One strategy involves the reaction of a phosphonium salt with an appropriate aldehyde. researchgate.netresearchgate.net For instance, the synthesis of the related (11Z,13E)-hexadecadien-1-ol has been achieved through a Wittig reaction between a C11 phosphonium salt and (E)-2-pentenal. researchgate.netresearchgate.net
However, a significant challenge in Wittig-based methods is achieving high stereoselectivity, as they can sometimes lead to a mixture of (E) and (Z) isomers. mdpi.com The stereochemical outcome is influenced by the nature of the ylide; stabilized ylides tend to favor the formation of (E)-alkenes. chemtube3d.com To overcome the issue of low stereoselectivity, specific reaction conditions and reagents can be employed. mdpi.com For example, a salt-free Wittig olefination has been developed for the synthesis of 1,2,4-trisubstituted 1,3-dienes with high stereoselectivity. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is renowned for producing (E)-alkenes with high stereoselectivity. wikipedia.orgtcichemicals.com This reaction utilizes phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than the corresponding phosphonium ylides. wikipedia.org The water-soluble nature of the phosphate (B84403) byproduct also simplifies purification. wikipedia.org
The HWE reaction is a cornerstone in the synthesis of natural products containing α,β-unsaturated carbonyl compounds. conicet.gov.ar It is particularly effective for creating the (E,E)-diene system with high isomeric purity. pnas.org The stereochemical outcome can be influenced by reaction conditions such as the base, solvent, and temperature. researchgate.net For instance, using lithium or sodium counterions and higher temperatures generally favors the formation of (E)-alkenes. wikipedia.org The HWE reaction's reliability and high (E)-selectivity make it a preferred method for constructing the backbone of complex molecules. conicet.gov.arresearchgate.net
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Reagent | Phosphonium ylide | Phosphonate carbanion |
| Typical Stereoselectivity | Variable, depends on ylide stability | Predominantly (E)-alkenes |
| Reactivity | Less reactive than HWE reagents | More nucleophilic and reactive |
| Byproduct Removal | Can be challenging (triphenylphosphine oxide) | Easier (water-soluble phosphate) |
| Substrate Scope | Stabilized ylides react mainly with aldehydes | Reacts with both aldehydes and ketones |
Hydroboration-Protonolysis in Alkyne Transformations
The transformation of alkynes provides another strategic route to stereodefined dienes. Hydroboration-protonolysis of a conjugated enyne is a key method for introducing a double bond with specific stereochemistry. For example, the synthesis of (11Z,13Z)-11,13-hexadecadienal, a related compound, has utilized hydroboration-protonolysis as a crucial step. nih.govnih.gov
This methodology can be part of a multi-step sequence. For instance, a terminal alkyne can undergo dimerization to form a conjugated enyne, which is then selectively reduced. acs.org A cobalt(II) catalyst with a phosphinopyridonate ligand has been shown to effectively catalyze the dimerization of terminal alkynes to (E)-1,3-enynes, followed by the reduction of the alkyne unit to an olefin. acs.orgacs.org Another approach involves the hydroalumination of an alkyne followed by iodination to create a stereochemically pure (E)-vinyl iodide, which can then be used in subsequent coupling reactions. tandfonline.com
Cross-Coupling Reactions for Alkenyl Moiety Connection
Palladium-catalyzed cross-coupling reactions are powerful for forming carbon-carbon bonds and are particularly useful for connecting pre-functionalized alkenyl units with defined stereochemistry. mdpi.comeie.gr
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a highly reliable method for constructing conjugated dienes with high stereoisomeric purity. mdpi.comrose-hulman.edu This reaction has been employed in the synthesis of various complex molecules containing diene motifs. mdpi.com The Suzuki reaction can be performed in a one-pot, sequential manner to create trisubstituted conjugated dienes with excellent stereoselectivity. nih.govacs.org
The Negishi coupling, involving an organozinc reagent, and the Stille coupling, with an organotin reagent, are also effective for the stereoselective synthesis of conjugated dienes. mdpi.com These methods allow for the coupling of different alkenyl fragments, providing a convergent and flexible approach to the target molecule.
Table 2: Overview of Cross-Coupling Reactions for Diene Synthesis
| Reaction | Organometallic Reagent | Electrophile | Key Advantages |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Organohalide or triflate | High stereoisomeric purity, mild conditions. mdpi.comrose-hulman.edu |
| Negishi | Organozinc | Organohalide | High reactivity and selectivity. mdpi.com |
| Stille | Organotin | Organohalide | Tolerant of many functional groups. mdpi.com |
Strategic Use of Precursors and Intermediates
10-bromo-1-decanol has been used as a starting material in the synthesis of (11Z,13Z)-11,13-hexadecadienal. nih.govchembk.comchemicalbook.comscientificlabs.iesigmaaldrich.com This C10 building block provides a significant portion of the carbon backbone.
Similarly, 11-bromoundecanol is another key precursor. fishersci.cathermofisher.com It has been utilized in the synthesis of (11Z,13E)-hexadecadien-1-ol. researchgate.netresearchgate.net The synthesis typically involves protecting the hydroxyl group, converting the bromide to a phosphonium salt, and then performing a Wittig reaction. researchgate.netresearchgate.net
The use of these precursors allows for a modular approach, where different fragments of the final molecule are synthesized separately and then combined, often using the cross-coupling or olefination reactions described above.
Enzymatic Synthesis of Olefinic Alcohols
The enzymatic synthesis of olefinic alcohols like this compound offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions.
Biocatalytic Terminal Hydroxylation of Unsaturated Hydrocarbon Substrates
The introduction of a hydroxyl group at the terminal position of an unsaturated hydrocarbon is a key step in the synthesis of many olefinic alcohols. Biocatalysis, particularly using enzymes like cytochrome P450 monooxygenases, provides a powerful tool for this transformation. google.com These enzymes can activate C-H bonds, a challenging feat in traditional organic chemistry, and install a hydroxyl group with high precision. researchgate.net
For instance, enzymes from the CYP153 family are known for their ability to hydroxylate the terminal carbon of long-chain alkanes. google.com This capability can be extended to unsaturated substrates. The general mechanism involves the enzyme binding the hydrocarbon substrate and, with the help of a redox partner and molecular oxygen, inserting an oxygen atom into the terminal C-H bond. researchgate.net While direct enzymatic synthesis of this compound from the corresponding hexadecadiene (B12645532) has not been extensively detailed in the provided results, the principle of biocatalytic terminal hydroxylation is well-established for similar long-chain unsaturated molecules. google.com
Enzyme Specificity in Stereoselective Alkene Functionalization
Enzymes exhibit remarkable specificity, which is a significant advantage in the synthesis of stereochemically defined molecules like this compound. worthington-biochem.com This specificity can be categorized as:
Absolute specificity: Catalyzing only one specific reaction. worthington-biochem.com
Group specificity: Acting on molecules with specific functional groups. worthington-biochem.com
Linkage specificity: Acting on a particular type of chemical bond. worthington-biochem.com
Stereochemical specificity: Acting on a particular stereoisomer. worthington-biochem.com
In the context of synthesizing long-chain olefinic alcohols, enzymes like alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are widely used for the stereoselective reduction of carbonyl compounds to chiral alcohols. nih.govrsc.org While the target molecule, this compound, is achiral, the principles of stereoselective synthesis are crucial for creating its specific geometric isomers. Enzymes can be engineered to control the geometry of double bonds during biosynthesis, ensuring the formation of the desired (E,E) configuration. mdpi.com For example, certain desaturases are known to introduce double bonds with specific stereochemistry (Z or E) into fatty acid chains, which are precursors to long-chain alcohols. pnas.org
Derivatization of this compound for Academic Investigations
The chemical modification of this compound is essential for studying its biological activity and for creating related compounds of interest.
Conversion to Corresponding Acetate Esters
The conversion of this compound to its acetate ester is a common derivatization. This is often achieved through acetylation. A standard laboratory procedure involves reacting the alcohol with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction replaces the hydrogen of the hydroxyl group with an acetyl group, forming the corresponding acetate ester. The (E,E)-11,13-hexadecadien-1-yl acetate is itself a known insect pheromone component. mdpi.com
| Reactants | Reagents | Product |
| This compound | Acetic anhydride, Pyridine | (E,E)-11,13-Hexadecadien-1-yl acetate |
Oxidation to Aldehyde Analogs
The primary alcohol group of this compound can be oxidized to form the corresponding aldehyde, (E,E)-11,13-hexadecadienal. This transformation is typically carried out using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this purpose include pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation using dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride. mdpi.comgoogle.com The resulting aldehyde is also a significant compound in insect chemical communication. frontiersin.org
| Starting Material | Oxidizing Agent | Product |
| This compound | Pyridinium chlorochromate (PCC) | (E,E)-11,13-Hexadecadienal |
Other Functional Group Interconversions (Reduction, Substitution)
Beyond acetylation and oxidation, other functional group interconversions can be performed on this compound for research purposes.
Reduction: The double bonds of this compound can be reduced to form the saturated alcohol, 1-hexadecanol. This is typically achieved through catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. This transformation is useful for confirming the carbon skeleton of the original molecule.
Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride, respectively, in the presence of a base. This allows for subsequent nucleophilic substitution reactions to introduce other functional groups. For example, the tosylate can be displaced by a halide ion to form the corresponding alkyl halide.
| Transformation | Reagents | Product |
| Reduction of double bonds | H₂, Pd/C | 1-Hexadecanol |
| Substitution of hydroxyl group | 1. TsCl, Pyridine 2. NaBr | 1-Bromo-(E,E)-11,13-hexadecadiene |
Biological Function and Ecological Significance of E,e 11,13 Hexadecadien 1 Ol
Molecular Basis of Pheromone Perception and Olfactory Receptor Interaction
The detection of pheromones like (E,E)-11,13-Hexadecadien-1-ol occurs at the molecular level, involving specialized olfactory receptors on the antennae of male moths. The specificity of this interaction is crucial for the discrimination of conspecific signals from the myriad of other volatile compounds in the environment.
Insect olfactory receptors (ORs) are responsible for the detection of volatile chemical cues and are known to be highly specific. lu.se These receptors are typically heteromeric complexes, consisting of a highly conserved co-receptor (Orco) and a variable odorant receptor (ORx) subunit that confers ligand specificity. scienceopen.comnih.gov The evolution of these ORs allows for the detection of a vast array of chemical structures, including the subtle differences between stereoisomers. biorxiv.org
The precise geometry of a pheromone molecule, such as the E/Z configuration of double bonds, is critical for its interaction with the binding pocket of a specific OR. This stereochemical specificity ensures that only the correct isomer, or a precise ratio of isomers, will elicit a full behavioral response. While the specific olfactory receptors that bind this compound have not been fully characterized in all relevant species, studies on other Lepidopteran pheromone receptors, such as HarmOR13 in Helicoverpa armigera, demonstrate the principle of high ligand specificity. biorxiv.org The binding affinity of a particular pheromone isomer to its receptor is a key determinant of the sensitivity of the olfactory system.
Electroantennography (EAG) is a technique used to measure the summed electrical response of the olfactory sensory neurons on an insect's antenna to a volatile stimulus. psu.edu It is a powerful tool for assessing the sensitivity of an insect's olfactory system to specific compounds and for identifying behaviorally active pheromone components.
In studies of Herpetogramma licarsisalis, coupled gas chromatography-electroantennographic detection (GC-EAD) was used to identify physiologically active compounds from female pheromone gland extracts. Male antennae showed significant EAG responses to (11Z,13E)-hexadecadien-1-yl acetate (B1210297) and a compound tentatively identified as (11Z,13E)-hexadecadien-1-ol. researchgate.net Similarly, EAG studies on the sphinx moth Manduca sexta have been used to screen for responses to a wide range of host plant volatiles. researchgate.net The magnitude of the EAG response is generally dose-dependent and can vary between different compounds, reflecting the number and affinity of the olfactory receptors present on the antenna that are tuned to those specific chemicals. acaentmex.org For example, in the cotton bollworm, Helicoverpa armigera, EAG responses were used to demonstrate differential sensitivity to enantiomers of α-pinene. dpi.qld.gov.au
Ecological Implications for Insect Mating Behaviors and Population Dynamics
This compound, as a component of insect sex pheromone blends, plays a significant role in the chemical communication that governs mating behaviors. Its presence, and the specific isomeric form, can have profound effects on the reproductive success of various insect species, thereby influencing their population dynamics. The ecological implications of this compound are primarily observed through its function as either a behavioral antagonist or a crucial synergist in the intricate process of mate location and recognition. These divergent roles highlight the specificity of chemical signaling in insects and the evolutionary pressures that shape these communication systems.
In some species, this compound acts as a behavioral antagonist, disrupting the attraction of males to the primary pheromone components released by females. This antagonistic effect can be a mechanism for reproductive isolation between closely related species, preventing interspecific mating that could result in non-viable or sterile offspring. By interfering with the chemical signals of another species, the presence of this compound can ensure that only conspecific males are successful in locating a mate, thus maintaining the genetic integrity of the species.
Conversely, in other insect species, this compound is an essential component of the pheromone blend, acting synergistically with other compounds to elicit the full range of male mating behaviors. In these cases, the absence of this specific alcohol would render the pheromone signal incomplete and significantly less attractive to males. This necessity underscores the complexity of insect pheromone communication, where the precise ratio and combination of multiple chemical compounds are often required for successful mate finding.
The influence of (E,E)-11,11-Hexadecadien-1-ol on mating behaviors has direct consequences for population dynamics. In its role as a behavioral antagonist, it can contribute to the regulation of population densities by limiting the reproductive success of competing species. As a critical synergistic component, it is fundamental to the reproductive success and, therefore, the propagation and growth of the population of the species that utilizes it. Understanding these ecological roles is crucial for the development of species-specific pest management strategies that leverage pheromones to disrupt mating and control insect populations.
Research Findings on the Ecological Role of this compound
Detailed research into the sex pheromones of various moth species has elucidated the specific functions of this compound. The following table summarizes key findings from studies on two species, the grass webworm (Herpetogramma licarsisalis) and the navel orangeworm (Amyelois transitella), which demonstrate the compound's contrasting effects on mating behavior.
| Insect Species | Isomer of 11,13-Hexadecadien-1-ol | Observed Effect on Mating Behavior | Ecological Implication |
|---|---|---|---|
| Grass Webworm (Herpetogramma licarsisalis) | (11Z,13E)-Hexadecadien-1-ol | Strong inhibitory effect on male trap catches; acts as a behavioral antagonist. nih.govresearchgate.net | Potential for reproductive isolation and competitive exclusion of other species sensitive to this compound. |
| Navel Orangeworm (Amyelois transitella) | (11Z,13Z)-Hexadecadien-1-ol and (11Z,13E)-Hexadecadien-1-ol | Necessary components of a four-part pheromone blend for optimal attraction and the highest levels of rapid source location and contact by males. nih.govnih.govmdpi.com | Essential for efficient mate finding and reproductive success, thereby influencing population growth and stability. |
In the case of the grass webworm, field bioassays have demonstrated that while (11Z,13E)-hexadecadien-1-yl acetate is the primary attractant for males, the corresponding alcohol, (11Z,13E)-hexadecadien-1-ol, has a strong inhibitory effect on trap catches when present. nih.govresearchgate.net This antagonistic relationship suggests a finely tuned chemical communication system where the presence of the alcohol may signal an inappropriate context for mating, or it may be a component of the pheromone of a different, sympatric species, thus serving as an isolating mechanism.
Conversely, for the navel orangeworm, a major pest in almond and pistachio production, a blend of four components, including (11Z,13Z)-hexadecadien-1-ol and (11Z,13E)-hexadecadien-1-ol, is required for maximal male attraction in wind-tunnel bioassays. nih.govnih.govmdpi.com The absence of these alcohols from the pheromone blend results in a significantly reduced ability of males to locate the pheromone source. This indicates a synergistic effect, where all components of the blend are necessary for the successful completion of the mating sequence. The practical application of this knowledge is seen in the development of highly effective pheromone lures for monitoring and managing navel orangeworm populations. usda.gov
Advanced Analytical Methodologies for E,e 11,13 Hexadecadien 1 Ol Research
Identification and Structural Elucidation Techniques
The precise identification and confirmation of the structure of (E,E)-11,13-Hexadecadien-1-ol are foundational to its research. This involves a combination of chromatographic separation and spectroscopic analysis to determine its molecular weight, fragmentation patterns, and stereochemistry.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. In this method, the compound is vaporized and separated from other components in a mixture as it passes through a long, thin capillary column within a gas chromatograph. The retention time, the time it takes for the compound to travel through the column, is a key characteristic used for preliminary identification.
Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum displays the mass-to-charge ratio of these fragments, creating a unique "fingerprint" for the molecule. For this compound, the mass spectrum would be analyzed for its molecular ion peak and characteristic fragmentation patterns that provide evidence of its 16-carbon chain and the positions of the conjugated double bonds. researchgate.netmdpi.com Researchers often compare the obtained mass spectrum with those of synthetic standards and databases like the National Institute of Standards and Technology (NIST) library for confirmation. ipinnovative.com
| Analytical Parameter | Description | Significance in this compound Analysis |
| Retention Time (GC) | Time taken for the compound to elute from the GC column. | Provides a preliminary identification based on comparison with known standards. |
| Molecular Ion Peak (MS) | The peak corresponding to the intact molecule's mass. | Confirms the molecular weight of the compound. |
| Fragmentation Pattern (MS) | The pattern of ions produced when the molecule breaks apart. | Provides structural information, including the carbon chain length and location of functional groups. |
Gas Chromatography-Electroantennographic Detection (GC-EAD) for Bioactive Compound Identification
To identify which compounds in a complex mixture are biologically active, Gas Chromatography-Electroantennographic Detection (GC-EAD) is employed. This powerful technique couples a gas chromatograph with an insect's antenna as a biological detector. As separated compounds elute from the GC column, they are simultaneously passed over the antenna and to a conventional detector (like a Flame Ionization Detector or a Mass Spectrometer).
If a compound elicits a nerve impulse in the antenna, a response is recorded as a peak on the electroantennogram. By aligning the GC chromatogram with the electroantennogram, researchers can pinpoint the exact compounds that are perceived by the insect. researchgate.netresearchgate.net This method has been instrumental in identifying this compound as a component of the sex pheromone in various insect species. researchgate.net The male moth's antenna will show a distinct electrical response to this specific isomer, confirming its role as a semiochemical. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural and stereochemical elucidation of this compound. magritek.com Both ¹H NMR and ¹³C NMR are utilized to provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.
| NMR Technique | Information Provided | Application to this compound |
| ¹H NMR | Chemical environment and connectivity of hydrogen atoms. | Confirms the presence of the alcohol proton, protons adjacent to the alcohol, and protons on the double bonds. The coupling constants of the vinylic protons confirm the E,E stereochemistry. magritek.com |
| ¹³C NMR | Carbon skeleton and functional groups. | Confirms the 16-carbon chain and the positions of the double bonds and the alcohol group. mdpi.com |
Techniques for Isomeric Separation and Purity Assessment
The biological activity of pheromones is often highly dependent on their isomeric purity. Therefore, effective methods for separating geometric isomers (diastereomers) and assessing the purity of the final product are essential.
High-Performance Liquid Chromatography (HPLC) for Diastereomer Resolution
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile or thermally unstable compounds, including the different geometric isomers of 11,13-hexadecadien-1-ol. dergipark.org.tr For the separation of diastereomers, normal-phase HPLC with a silica (B1680970) gel column is often effective. aocs.orgnih.gov The different isomers will interact with the stationary phase to varying degrees, leading to their separation.
The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or isopropanol, is optimized to achieve the best resolution between the isomers. dergipark.org.traocs.org By carefully controlling the chromatographic conditions, it is possible to isolate the (E,E) isomer from the (E,Z), (Z,E), and (Z,Z) isomers.
Urea (B33335) Inclusion Complexation for Isomeric Purification
Urea inclusion complexation is a crystallization technique that can be used for the purification of long-chain unsaturated compounds based on their molecular shape. In this method, urea molecules crystallize in a hexagonal lattice that contains long, narrow channels. Linear molecules, such as the trans isomers of fatty alcohols, can fit into these channels and form stable inclusion complexes.
The more linear this compound would be expected to form a more stable inclusion complex with urea compared to its less linear cis isomers. This difference in stability allows for the selective crystallization and separation of the desired trans, trans isomer from a mixture. The complex can then be decomposed by adding water to recover the purified compound.
Applications of E,e 11,13 Hexadecadien 1 Ol in Integrated Pest Management Ipm Research
Development and Optimization of Pheromone-Based Monitoring Systems
Pheromone-based monitoring systems are a critical component of IPM, providing essential data on pest presence, population density, and seasonal activity. justagriculture.inannualreviews.org This information allows for more precise and timely application of control measures, reducing the reliance on prophylactic pesticide treatments.
Utilization in Trapping Protocols for Population Surveillance and Decision Making
Traps baited with synthetic pheromones, including formulations containing isomers of 11,13-hexadecadien-1-ol, are widely used for the surveillance of key agricultural pests. lnu.se For instance, in the management of the navel orangeworm (Amyelois transitella), a significant pest in almond and pistachio orchards, pheromone traps are considered more reliable than egg traps for monitoring adult populations. birc.orggoogle.com The data gathered from these traps are crucial for making informed decisions about when and if other control measures are necessary. google.com
Research on the cabbage webworm, Hellula undalis, has demonstrated the effectiveness of (E,E)-11,13-Hexadecadienal for monitoring male moth populations. researchgate.net Field trials have established optimal trapping parameters, such as trap height and distance, to maximize capture rates and provide reliable data that correlates with subsequent larval infestations. researchgate.net This allows for targeted interventions, a key principle of IPM.
Mating Disruption Strategies for Agricultural Pests
Mating disruption is a proactive pest control technique that involves permeating the atmosphere of a crop with synthetic pheromones. This confuses male insects and hinders their ability to locate females for mating, thereby reducing the subsequent generation of pests. science.govuliege.be
Effectiveness in Specific Moth Pest Control (e.g., Navel Orangeworm, Grass Webworm)
Navel Orangeworm (Amyelois transitella)
The sex pheromone of the navel orangeworm is a complex blend of compounds. birc.orgresearchgate.net While (11Z,13Z)-hexadecadienal is the major component, it is not attractive on its own. nih.govnih.gov The addition of minor components, including (11Z,13Z)-hexadecadien-1-ol, is necessary for optimal attraction. researchgate.netnih.govnih.gov
Studies have shown that mating disruption using these pheromone blends can be highly effective. Field experiments in pistachio and almond orchards have demonstrated significant suppression of male moth capture in traps (over 97%) and high rates of mating suppression in sentinel females (82-93%). nih.govnih.gov Even with lower pest abundance in almonds, mating disruption formulations achieved over 99% suppression of both male capture and mating. nih.gov
Table 1: Efficacy of Mating Disruption Formulations for Navel Orangeworm
| Crop | Assay | Formulation | Suppression Rate |
| Pistachios | Male Capture in Traps | Multi-component Pheromone | 97% - 99% nih.gov |
| Pistachios | Mating in Sentinel Females | Multi-component Pheromone | 82% - 93% nih.gov |
| Almonds | Male Capture in Traps | All Formulations | >99% nih.gov |
| Almonds | Mating in Sentinel Females | All Formulations | >99% nih.gov |
Grass Webworm (Herpetogramma licarsisalis)
For the grass webworm, a pest of tropical and subtropical grasses, research has identified (11Z,13E)-hexadecadien-1-yl acetate (B1210297) as the essential pheromone component for attracting males. nih.gov Interestingly, the corresponding alcohol, (11Z,13E)-hexadecadien-1-ol, was found to have a strong inhibitory effect on trap catches, highlighting the specificity of pheromonal communication. nih.gov This knowledge is critical for developing effective mating disruption strategies that utilize the precise attractive compounds while avoiding inhibitory ones.
Formulation and Deployment of Synthetic Pheromone Lures and Dispensers
The successful implementation of mating disruption relies on the effective formulation and deployment of synthetic pheromones. Various dispenser technologies have been developed to ensure a controlled and prolonged release of the active compounds. uliege.be These include hand-applied ropes, membrane dispensers, and aerosol "puffer" formulations. birc.org
For the navel orangeworm, aerosol dispensers releasing a combination of (11Z,13Z)-hexadecadienal, (11Z,13Z)-hexadecadien-1-ol, and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene have been investigated. nih.govnih.gov These devices can be widely spaced in an orchard and are programmed to release the pheromone during the moth's period of sexual activity. birc.orgnih.gov Research has also explored the use of passive diffusion dispensers, which provide a slower, continuous release of the pheromone over a period of 150-180 days. epa.gov
The development of long-lasting lures has also been a focus of research. For the navel orangeworm, a lure containing a blend of (11Z,13Z)-hexadecadienal, (11Z,13Z)-hexadecadien-1-ol, (11Z,13E)-hexadecadien-1-ol, and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene has been shown to be necessary for optimal attraction. mdpi.com These lures are designed as foil-lined reservoirs with a plastic release membrane to ensure a consistent release rate. mdpi.com
Future Research Directions and Emerging Challenges
Advancements in Stereoselective Synthetic Pathways for Pheromone Isomers
The biological activity of pheromones is highly dependent on their stereochemistry. For (E,E)-11,13-hexadecadien-1-ol, the specific geometric configuration of the double bonds is critical for its function. Therefore, developing highly stereoselective synthetic methods is paramount. Future research is focused on creating more efficient and scalable routes to produce high-purity isomers.
Key research directions include:
Novel Catalytic Systems: Exploring new metal catalysts and ligands to improve the stereoselectivity of coupling reactions, such as the Wittig reaction and palladium-catalyzed cross-coupling reactions. mdpi.com
Enzymatic Synthesis: Utilizing enzymes to catalyze specific steps in the synthesis, which can offer high stereoselectivity under mild reaction conditions.
Purification Techniques: Developing advanced purification methods, such as argentum chromatography and low-temperature crystallization, to isolate the desired isomer with greater than 99% purity. scispace.com The use of urea (B33335) inclusion complexes has also shown promise in separating geometric isomers. scispace.comacs.org
A significant challenge lies in minimizing the formation of other geometric isomers during synthesis, as these can act as inhibitors and reduce the efficacy of the final pheromone product. scispace.com
In-depth Elucidation of Multicomponent Pheromone Blends and their Behavioral Impacts
This compound rarely acts alone; it is typically a component of a complex pheromone blend. The precise ratio of different compounds in the blend is often crucial for eliciting a specific behavioral response. pnas.org
Future research aims to:
Identify All Components: Fully characterize the complete pheromone blends of target species, including minor and trace components that may have significant synergistic or antagonistic effects.
Behavioral Assays: Conduct detailed behavioral studies in wind tunnels and field trials to understand the specific role of each component and the optimal ratios for attraction. researchgate.net For instance, in the navel orangeworm (Amyelois transitella), a blend of (11Z,13Z)-hexadecadienal, (3Z,6Z,9Z,12Z,15Z)-tricosapentaene, and either (11Z,13Z)-hexadecadien-1-ol or (11Z,13E)-hexadecadien-1-ol is required for optimal attraction. researchgate.net
Species Specificity: Investigate how variations in pheromone blends contribute to reproductive isolation between different species, which is crucial for developing species-specific pest management strategies. pnas.org
A major challenge is the complexity of these blends and the difficulty in identifying all active components and their precise concentrations.
Mechanistic Studies of Olfactory Receptor-Ligand Interactions at the Molecular Level
Understanding how pheromones like this compound are detected by insect antennae at the molecular level is a key frontier in chemical ecology. This knowledge can inform the design of more effective and specific synthetic pheromones.
Key areas of investigation include:
Receptor Identification and Characterization: Identifying the specific olfactory receptors (ORs) that bind to this compound and its related compounds. science.gov
Structural Biology: Determining the three-dimensional structures of these receptors, which has been a significant challenge. genominfo.orgnih.gov Advances in techniques like cryo-electron microscopy are beginning to provide insights into the structure of these G protein-coupled receptors (GPCRs). nih.gov
Computational Modeling: Using computational methods like homology modeling and molecular docking to simulate the interactions between pheromone molecules and their receptors, helping to predict binding affinities and understand the structural basis of receptor specificity. genominfo.orgelifesciences.org
The primary challenge in this area is the difficulty in expressing and purifying olfactory receptors for structural studies, as they are membrane-bound proteins. genominfo.org
Innovation in Pheromone Delivery Systems and Controlled Release Technologies
For the practical application of this compound in agriculture for pest control, effective delivery systems are essential. These systems must protect the pheromone from environmental degradation and release it at a controlled rate over an extended period. alfa-chemistry.comresearchgate.net
Future research and innovation are focused on:
Biodegradable Formulations: Developing eco-friendly carriers, such as biodegradable wax emulsions, that can be easily applied and will not harm the environment. googleapis.com
Mechanized Application: Creating formulations that are amenable to mechanized application, such as sprayable microcapsules or flowable pastes, to reduce labor costs for large-scale use. researchgate.netnih.gov
Responsive Release Systems: Designing "smart" delivery systems that can release the pheromone in response to specific environmental triggers like temperature or light, ensuring the pheromone is only released when the target pest is active. nih.gov
Novel Dispenser Designs: Innovating dispenser technologies beyond traditional rubber septa and polyethylene (B3416737) tubes to include hollow fibers, laminated structures, and aerosol devices for more efficient and targeted release. researchgate.nettaylorfrancis.commdpi.comgoogle.com
A significant challenge is to create delivery systems that are both cost-effective and can maintain a consistent release rate throughout the entire crop season, despite fluctuating environmental conditions. alfa-chemistry.comgoogleapis.comciac.jl.cn
Q & A
Q. What experimental methods are essential for confirming the structural identity of (E,E)-11,13-hexadecadien-1-ol?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using - and -NMR to verify (E,E) configuration via coupling constants (e.g., for trans alkenes) .
- Infrared (IR) Spectroscopy : Identify hydroxyl (-OH) and alkene (C=C) stretches (e.g., 3200–3600 cm for -OH; 1650–1680 cm for C=C) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns consistent with dienol structures .
- Elemental Analysis : Validate purity and stoichiometry (e.g., C, H, O percentages within ±0.3% of theoretical values) .
Q. How should researchers design a reproducible synthesis protocol for this compound?
- Methodological Answer : A robust synthesis protocol includes:
- Stepwise Alkene Formation : Use Wittig or Horner-Wadsworth-Emmons reactions to install (E,E) alkenes, ensuring stereochemical control via optimized reaction conditions (e.g., base strength, solvent polarity) .
- Hydroxyl Group Protection : Employ tert-butyldimethylsilyl (TBS) or benzyl (Bn) ethers to protect the alcohol during synthesis, followed by deprotection under mild conditions (e.g., TBAF for TBS) .
- Purification : Isolate intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and final product via recrystallization or preparative HPLC .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
- Ventilation : Ensure adequate airflow to prevent vapor accumulation, especially during distillation or reflux .
- Emergency Procedures : Maintain access to eyewash stations and safety showers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions between experimental and theoretical data on the compound’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for key reactions (e.g., epoxidation, hydrogenation) to validate experimental outcomes. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to explain discrepancies in regioselectivity or stereoselectivity .
- Cross-Validation : Compare computed NMR/IR spectra with experimental data to refine computational models .
Q. What strategies optimize enantioselective synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Use Sharpless asymmetric epoxidation or Jacobsen kinetic resolution with chiral salen ligands to achieve >90% enantiomeric excess (ee) .
- Chiral Auxiliaries : Incorporate Evans oxazolidinones or Oppolzer sultams to direct stereochemistry during alkene formation .
- Analytical Validation : Confirm ee via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .
Q. How do stereochemical variations (e.g., Z,Z or E,Z isomers) impact the compound’s biological or chemical activity?
- Methodological Answer :
- Comparative Bioassays : Test isomers in pheromone-mediated behavioral assays (e.g., insect antennal response) to correlate stereochemistry with bioactivity .
- Thermodynamic Studies : Measure isomerization kinetics (e.g., via -NMR at elevated temperatures) to assess stability under physiological conditions .
- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models to predict activity differences based on steric/electronic parameters .
Key Considerations for Researchers
- Data Reproducibility : Document reaction conditions (temperature, solvent, catalyst loading) meticulously to enable replication .
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling and bioassays to explore novel applications .
- Ethical Reporting : Disclose contradictory findings (e.g., unexpected byproducts) and propose mechanistic hypotheses to guide future studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
